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Compound of Interest

Compound Name: Tulmimetostat

Cat. No.: B10856435 Get Quote

An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a

Novel EZH2/EZH1 Inhibitor

Introduction
Tulmimetostat, also known as DZR123 and CPI-0209, is an investigational, orally bioavailable

small molecule that acts as a potent and selective dual inhibitor of the histone

methyltransferases EZH2 (Enhancer of zeste homolog 2) and EZH1 (Enhancer of zeste

homolog 1).[1] As a second-generation EZH2 inhibitor, Tulmimetostat was designed for

comprehensive and durable target coverage.[2] It is currently under clinical investigation for the

treatment of a variety of advanced solid tumors and hematologic malignancies.[1][2] This

technical guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and key experimental data for Tulmimetostat, intended for researchers,

scientists, and drug development professionals.

Chemical Structure and Properties
Tulmimetostat is a complex small molecule with the chemical formula C28H36ClN3O5S.[1] Its

chemical structure is characterized by a substituted pyridone "warhead" which contributes to its

high potency and long residence time on the target enzymes.[3]

Table 1: Chemical and Physical Properties of Tulmimetostat (DZR123)
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Property Value Reference

IUPAC Name

(2R)-7-chloro-2-[4-(3-

methoxyazetidin-1-

yl)cyclohexyl]-2,4-dimethyl-N-

[(6-methyl-4-methylsulfanyl-2-

oxo-1H-pyridin-3-

yl)methyl]-1,3-benzodioxole-5-

carboxamide

[1]

Synonyms DZR123, CPI-0209 [1]

Molecular Formula C28H36ClN3O5S [1]

Molar Mass 562.12 g/mol [1]

CAS Number 2567686-02-4 [1]

Administration Route Oral [1]

Mechanism of Action
Tulmimetostat exerts its anti-cancer effects by inhibiting the enzymatic activity of EZH2 and

EZH1, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1] In normal

cellular function, PRC2 is a key epigenetic regulator that catalyzes the trimethylation of histone

H3 on lysine 27 (H3K27me3), a mark associated with gene silencing.[1] In many cancers,

EZH2 is overexpressed or mutated, leading to aberrant gene silencing, including the

suppression of tumor suppressor genes, which in turn promotes cancer cell proliferation and

survival.[1]

By inhibiting EZH2 and EZH1, Tulmimetostat prevents the methylation of H3K27, leading to

the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell

growth.[4] The dual inhibition of both EZH2 and EZH1 is a key feature of Tulmimetostat,
designed to overcome potential resistance mechanisms where EZH1 can compensate for the

loss of EZH2 function.[1]
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Mechanism of action of Tulmimetostat.

Preclinical and Clinical Data
In Vitro Activity
Tulmimetostat has demonstrated potent inhibition of EZH2 and significant anti-proliferative

activity in cancer cell lines.

Table 2: In Vitro Activity of Tulmimetostat
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Parameter Cell Line Value
Comparison
(Tazemetostat)

Reference

Ki (Kinetic) - ~140 fM - [3]

IC50 (H3K27me3

suppression)
- 0.38 nM 19.5 nM [3]

GI50 (Cell

proliferation)

KARPAS-422

(Lymphoma)
6 nM 322 nM [3]

Clinical Efficacy
Preliminary results from Phase 1/2 clinical trials (NCT04104776) have shown promising anti-

tumor activity of Tulmimetostat in heavily pretreated patients across various solid tumors and

lymphomas.[2][5]

Table 3: Preliminary Clinical Efficacy of Tulmimetostat (Phase 1/2 Study - NCT04104776)

Tumor Type
Number of
Evaluable Patients

Best Confirmed
Responses

Reference

Ovarian Clear Cell

Carcinoma
10

4 Partial Responses,

3 Stable Disease
[5]

Endometrial

Carcinoma
4

2 Partial Responses

(1 later a Complete

Response), 2 Stable

Disease

[5]

Metastatic Castration-

Resistant Prostate

Cancer

8 5 Stable Disease [5]

Peripheral T-cell

Lymphoma
3

2 Complete

Responses
[5]

Mesothelioma 9
2 Partial Responses,

4 Stable Disease
[5]
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Experimental Protocols
Compound Synthesis
The detailed synthetic route for Tulmimetostat is described in the Supplementary Materials

and Methods of the publication by Keller et al. (2024).[3]

Biochemical Assays: TR-FRET for Binding Kinetics
The determination of Tulmimetostat's binding kinetics to the PRC2 complex was performed

using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]
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Workflow for TR-FRET based binding kinetics assay.

Methodology:

Preparation of PRC2 Complex: Reconstituted pentameric PRC2, consisting of EZH2 (or

EZH1), EED, SUZ12, RbAp46, and RbAp48, was prepared in-house.[3]
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Binding Assay: The kinetic characterization of Tulmimetostat binding to the PRC2 complex

was carried out using a TR-FRET assay format.[3]

Data Acquisition: Association and dissociation rates were determined by monitoring the TR-

FRET signal over time.[1]

In Vivo Efficacy Studies: Xenograft Models
The anti-tumor efficacy of Tulmimetostat has been evaluated in various cell line-derived

xenograft (CDX) and patient-derived xenograft (PDX) models.

KARPAS-422 Lymphoma Xenograft Model In a mouse xenograft model using the KARPAS-422

lymphoma cell line, which harbors an activating EZH2 mutation, Tulmimetostat demonstrated

superior efficacy compared to the first-generation EZH2 inhibitor tazemetostat.[3] Treatment

with Tulmimetostat led to complete tumor regression with no regrowth observed after

treatment cessation.[3]

HT1376 Bladder Cancer Xenograft Model In a subcutaneous xenograft model using the

HT1376 bladder cancer cell line, oral administration of Tulmimetostat at 75 mg/kg once daily

for 27 days resulted in tumor regression.[1]
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Workflow for an in vivo xenograft efficacy study.
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Methodology:

Cell Implantation: HT1376 cells were implanted subcutaneously into immunocompromised

mice.[1]

Treatment: Once tumors reached a specified size, mice were treated orally with

Tulmimetostat (e.g., 75 mg/kg, once daily) or a vehicle control.[1]

Monitoring: Tumor volume and animal body weight were monitored regularly throughout the

study.[1]

Endpoint Analysis: At the end of the study, tumors were excised for further analysis, including

the assessment of H3K27me3 levels to confirm target engagement.[1]

Conclusion
Tulmimetostat (DZR123) is a promising second-generation dual EZH2/EZH1 inhibitor with a

distinct chemical structure and potent preclinical activity. Its mechanism of action, involving the

reversal of aberrant gene silencing, provides a strong rationale for its development in various

cancers. The preliminary clinical data are encouraging, demonstrating anti-tumor activity in

heavily pretreated patient populations. The detailed experimental protocols and quantitative

data presented in this guide offer a valuable resource for researchers in the field of oncology

and drug development. Further clinical investigation is ongoing to fully elucidate the therapeutic

potential of Tulmimetostat.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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